Phenylquinone

Descripción

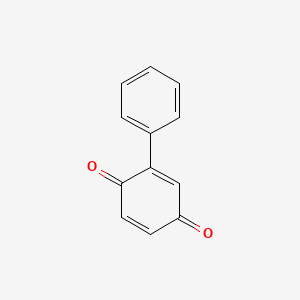

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQZIECDMISZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059892 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-03-1 | |

| Record name | Phenyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylbenzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNB6553J7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Properties and Synthesis

Phenyl-p-benzoquinone is a yellow-brown solid with the chemical formula C₁₂H₈O₂. chemicalbook.comchemdad.com It is more soluble in organic solvents like ethanol, acetone, and chloroform (B151607) than in water. solubilityofthings.com

| Property | Value |

| IUPAC Name | 2-phenylcyclohexa-2,5-diene-1,4-dione |

| CAS Number | 363-03-1 |

| Molecular Formula | C₁₂H₈O₂ |

| Molecular Weight | 184.19 g/mol |

| Melting Point | 111-115 °C |

One common method for the synthesis of Phenyl-p-benzoquinone is through the oxidation of phenylhydroquinone (B131500). prepchem.com Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction. researchgate.net

Spectroscopic and Crystallographic Analysis

The structure and properties of Phenyl-p-benzoquinone have been characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by identifying the different types of protons and carbon atoms present. chemicalbook.com

Infrared (IR) Spectroscopy : The IR spectrum of Phenyl-p-benzoquinone shows characteristic absorption bands corresponding to the carbonyl (C=O) groups and the carbon-carbon double bonds within the quinone and phenyl rings. chemicalbook.com

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. nih.gov

Electrochemical Behavior

The electrochemical properties of Phenyl-p-benzoquinone are a key area of study due to the redox-active nature of the quinone moiety. Cyclic voltammetry is a commonly used technique to investigate its reduction and oxidation processes. sciforum.net

Studies have shown that the introduction of a phenyl substituent to the benzoquinone core influences its reduction potential. sciforum.net Computational studies have also been employed to calculate the electrode potentials and other electronic properties of Phenyl-p-benzoquinone in different solvents, providing insights into its reactivity. kashanu.ac.ir The reversible electron transfer behavior is fundamental to its role in various chemical and biological systems. kashanu.ac.ir

Applications in Organic Synthesis

Phenyl-p-benzoquinone serves as a valuable building block in organic synthesis. solubilityofthings.com

Diels-Alder Reactions : The quinone ring in Phenyl-p-benzoquinone can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. This reaction allows for the rapid construction of complex molecular frameworks. rsc.orgwikipedia.orgresearchgate.net For example, it can react with dienes like cyclopentadiene (B3395910) and anthracene. wikipedia.orgiucr.org

Synthesis of Complex Molecules : It is used as an intermediate in the synthesis of a variety of organic compounds, including those with potential biological activity. solubilityofthings.com For instance, it has been utilized in the development of new routes to amino acid derivatives. acs.org

Biochemical and Pharmacological Investigations

The biological activities of Phenyl-p-benzoquinone and related structures have been the subject of numerous studies.

Enzyme Inhibition : Quinones, in general, are known to inhibit various enzymes. tandfonline.comtandfonline.com Some substituted benzoquinones have been investigated as inhibitors of urease and protein tyrosine kinases. rsc.orgtandfonline.com

Anticancer and Antimicrobial Potential : Substituted benzoquinones are a significant class of compounds with demonstrated anticancer and antimicrobial activities. scielo.brrsc.org Phenyl-p-benzoquinone has been used in studies targeting TTD-A dimerization, which represents a potential strategy for anticancer therapy. chemicalbook.com

Analgesic and Anti-inflammatory Activity : Phenyl-p-benzoquinone has been used as a stimulus in animal models to assess the analgesic properties of other compounds. abmole.comnih.gov

Environmental and Material Science Applications

Advanced Synthetic Approaches to Phenyl-p-benzoquinone

The construction of the phenyl-p-benzoquinone scaffold can be achieved through several synthetic pathways, including classical oxidation reactions and modern catalytic C-H activation strategies.

Oxidative Routes for Phenyl-p-benzoquinone Synthesis

A primary and straightforward method for the synthesis of phenyl-p-benzoquinone is the oxidation of phenylhydroquinone (B131500). This transformation is a key step in the metabolic activation of o-phenylphenol, where phenylhydroquinone is oxidized to phenyl-p-benzoquinone. researchgate.netoup.com In laboratory settings, this oxidation can be accomplished using various oxidizing agents. For instance, a reported synthesis utilizes a solvent system of toluene (B28343) and acetic acid for the oxidation of phenylhydroquinone, affording phenyl-p-benzoquinone in a 60% yield. prepchem.com

The metabolic conversion of o-phenylphenol involves a two-step process, starting with the cytochrome P450-mediated formation of phenylhydroquinone in the liver, followed by a prostaglandin (B15479496) H synthase-mediated oxidation to phenyl-p-benzoquinone in the urinary tract. oup.comiarc.fr Studies have shown that the peroxidative metabolism of phenylhydroquinone by prostaglandin (H) synthase (PGS) efficiently produces phenyl-p-benzoquinone. researchgate.net This biological oxidation highlights the accessibility of the quinone form from its hydroquinone (B1673460) precursor.

Another oxidative approach involves the direct oxidation of biphenyl (B1667301) using a solution of ceric ammonium (B1175870) nitrate, which first yields 2-phenylbenzoquinone. This intermediate can then be reduced to phenylhydroquinone, which is subsequently oxidized to the final product. prepchem.com

Table 1: Oxidative Synthesis of Phenyl-p-benzoquinone

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylhydroquinone | Toluene, Acetic Acid | Phenyl-p-benzoquinone | 60% | prepchem.com |

| Phenylhydroquinone | Prostaglandin (H) Synthase, Arachidonic Acid, H₂O₂ | Phenyl-p-benzoquinone | Stoichiometric conversion | researchgate.net |

| Biphenyl | 1. Ceric ammonium nitrate; 2. H₂ reduction; 3. Oxidation | Phenyl-p-benzoquinone | Not specified | prepchem.com |

Catalytic Methodologies in Phenyl-p-benzoquinone Preparation

Modern synthetic chemistry has increasingly turned to catalytic methods for the efficient and selective synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. The direct C-H arylation of benzoquinone represents a powerful, atom-economical approach to phenyl-p-benzoquinone.

One such method involves the palladium-catalyzed reaction of benzoquinone with arylboronic acids. researchgate.net This reaction can be performed under mild conditions and tolerates various functional groups. For instance, the reaction of naphthoquinone with phenylboronic acid using a palladium catalyst yields the corresponding phenylated product in high yield. researchgate.net The use of a homemade CuONPs/Gr catalyst has been reported for the C-H arylation of benzoquinone in water, representing a heterogeneous catalytic approach. nih.gov

Furthermore, palladium-catalyzed oxidative C-H arylation reactions using molecular oxygen as the terminal oxidant have been developed. nih.gov In these systems, benzoquinone derivatives can act as crucial co-catalysts. nih.gov Mechanistic studies have shown that benzoquinone can serve as a direct redox mediator between oxygen and palladium. chinesechemsoc.orgdiva-portal.org The choice of the quinone co-catalyst can be systematically tuned to overcome side reactions and improve catalyst performance, with sterically hindered quinones like 2,5-di-tert-butyl-p-benzoquinone enabling high reaction yields and catalyst turnovers. nih.gov

Table 2: Catalytic Synthesis of Phenyl-p-benzoquinone Derivatives

| Reactants | Catalyst/Co-catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzoquinone, Arylboronic acid | Dicationic Pd(II) | Dioxane-H₂O, rt, open air | Aryl-1,4-benzoquinone | researchgate.net |

| Benzoquinone, Aniline | CuONPs/Gr | Water | Aryl-1,4-benzoquinone | nih.gov |

| Arene, Arylboronic acid pinacol (B44631) ester | Pd catalyst, 2,5-di-tert-butyl-p-benzoquinone | 1 atm O₂ | Arylated product | nih.gov |

Novel Cycloaddition and Condensation Strategies

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of organic synthesis for the construction of six-membered rings. rsc.orgresearchgate.net While often used to react with benzoquinones, they can also be envisioned as a route to construct substituted quinones. For example, a phenyl-substituted diene could react with a suitable dienophile to form a precursor that can be oxidized to phenyl-p-benzoquinone. The Diels-Alder reaction of cyclopentadiene (B3395910) with p-benzoquinone is a classic example demonstrating the reactivity of the quinone as a dienophile. rsc.org

The Nenitzescu indole (B1671886) synthesis, a condensation reaction between a benzoquinone and a β-aminocrotonic ester, leads to 5-hydroxyindole (B134679) derivatives. wikipedia.orgbenthamdirect.comingentaconnect.com The mechanism involves a Michael addition followed by cyclization and elimination. wikipedia.org While the primary products are indoles, this reaction highlights the reactivity of the quinone core towards nucleophilic addition and condensation, which could be adapted for the synthesis of phenyl-p-benzoquinone precursors. For instance, the reaction of 2-carbomethoxy-1,4-benzoquinone with ethyl 3-aminocrotonate has been studied in detail. acs.org Unexpectedly, reactions between p-benzoquinone and certain enamines can lead to novel heterocyclic structures, such as a pyrrole-azepine hybrid. revistadechimie.ro

Derivatization and Structural Modification of Phenyl-p-benzoquinone

The phenyl-p-benzoquinone core, with its electrophilic and redox-active nature, is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. solubilityofthings.com

Functionalization Reactions of the Quinone Core

The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack. Conjugate addition is a common reaction for p-quinones, where nucleophiles such as amines and thiols add to the double bonds of the quinone system. kglmeridian.comresearchgate.netnih.gov The addition of amines to p-benzoquinone can proceed smoothly in water at room temperature to produce aminoquinones in excellent yields. researchgate.net The initially formed hydroquinone adduct is typically oxidized by excess quinone to the substituted benzoquinone. nih.gov

The Thiele-Winter acetoxylation is another characteristic reaction of quinones. It involves the acid-catalyzed reaction of a quinone with acetic anhydride (B1165640) to yield a triacetoxy aromatic compound. organicreactions.org This reaction has been studied for various substituted phenyl-1,4-benzoquinones. rsc.orgrsc.org For example, the acetoxylation of 2-methoxy-3-phenyl- and 2-methoxy-6-phenyl-1,4-benzoquinone has been investigated, with the incoming acetoxy group showing specific regioselectivity. rsc.org Similarly, bromo-derivatives of phenyl-1,4-benzoquinone have been subjected to Thiele-Winter conditions, leading to either triacetates or the diacetate of the corresponding hydroquinone. rsc.org

Table 3: Functionalization Reactions of Phenyl-p-benzoquinone Derivatives

| Substrate | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| p-Benzoquinone | Conjugate Addition | Amines, Thiols | Amino- or Thio-substituted benzoquinones | kglmeridian.comresearchgate.net |

| Methoxy-phenyl-1,4-benzoquinones | Thiele-Winter Acetoxylation | Acetic anhydride, Acid catalyst | Triacetoxy biphenyl derivatives | rsc.org |

| Bromo-phenyl-1,4-benzoquinones | Thiele-Winter Acetoxylation | Acetic anhydride, Acid catalyst | Triacetates or Hydroquinone diacetates | rsc.org |

Regioselective Substitution Strategies

Controlling the position of incoming substituents on the phenyl-p-benzoquinone ring is crucial for the synthesis of well-defined derivatives. The regioselectivity of nucleophilic additions is influenced by the electronic and steric properties of the substituents already present on the quinone ring. In monoalkyl-1,4-benzoquinones, it has been shown that the regioselectivity of conjugate addition is influenced by the electrophilicity of the available positions, which can be modulated by the reaction medium (e.g., acidic conditions). researchgate.net

Direct C-H functionalization methods also offer opportunities for regioselective substitution. For instance, a silver-mediated reaction allows for the regioselective dual phosphination and amination of 1,4-benzoquinone (B44022) in a one-pot synthesis. researchgate.net Palladium-catalyzed C-H activation has also been employed for the ortho-arylation of 2-phenylpyridines, where p-benzoquinone can act as a co-oxidant. rsc.org While not a direct functionalization of phenyl-p-benzoquinone itself, this demonstrates the principle of regioselective C-H functionalization in related systems.

In the Thiele-Winter acetoxylation of substituted phenyl-1,4-benzoquinones, the position of the entering acetoxy group is directed by the existing substituents. Studies have shown that the acetoxy group consistently enters ortho or para to the phenyl or aryl group, and never ortho to a hydroxy or methoxy (B1213986) group. rsc.org This predictable regioselectivity is valuable for the synthesis of specifically substituted hydroquinone derivatives.

Formation of Analogues and Conjugates

The phenyl-p-benzoquinone scaffold is a versatile platform for the synthesis of a variety of analogues and conjugates through reactions targeting the quinone ring. The electrophilic nature of the ring's carbon atoms makes them susceptible to nucleophilic addition, while the carbonyl groups can also undergo reactions.

One common method for creating analogues is through the nucleophilic addition of amines. The reaction of p-benzoquinone with primary amines, for instance, can lead to mono- or di-substituted products. For example, p-benzoquinone reacts with aniline to form 2,5-dianilino-p-benzoquinone acs.org. The synthesis of new quinone derivatives has been demonstrated through the reaction of various substituted p-benzoquinones with different amines, such as 2-amino-5,6-dimethylbenzothiazole, at reflux temperatures in methanol (B129727) dergipark.org.tr. Depending on the specific reactants and conditions, these reactions can yield mono-, bis-, tris-, or tetrakis-substituted products dergipark.org.tr.

A more advanced method for generating analogues involves palladium-catalyzed cross-coupling reactions. A mild and efficient Pd(II)-catalyzed C-H monofunctionalization of benzoquinone has been developed, allowing for the synthesis of complex charge-transfer derivatives nih.gov. This direct, base-free method uses a boronic acid derivative in the presence of a palladium trifluoroacetate (B77799) (Pd(TFA)₂) catalyst in acetone. This approach has been successfully used to synthesize 4'-(Diphenylamino)[1,1'-biphenyl]-2,5-dione, a donor-acceptor conjugate of phenyl-p-benzoquinone nih.gov.

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzoquinone Analogues This table showcases examples of benzoquinone derivatives synthesized via a palladium-catalyzed C-H functionalization method.

| Donor Reactant | Acceptor Reactant | Catalyst | Product | Yield | Reference |

| 4-(Diphenylamino)phenylboronic acid | Benzoquinone | Pd(TFA)₂ | 4'-(Diphenylamino)[1,1'-biphenyl]-2,5-dione | 82% | nih.gov |

| 4-(9H-Carbazol-9-yl)phenylboronic acid | Benzoquinone | Pd(TFA)₂ | 4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-2,5-dione | 36% | nih.gov |

Furthermore, the core structure of phenyl-p-benzoquinone can be transformed into its hydroquinone analogue. The hydrogenation of phenyl-p-benzoquinone to phenyl hydroquinone can be achieved using hydrogen gas under pressure in the presence of a nickel or precious metal catalyst google.com. This reaction selectively hydrogenates the carbonyl groups to hydroxyl groups without affecting the benzene (B151609) rings, particularly when conducted at temperatures between 60°C and 70°C google.com.

Mechanistic Insights into Phenyl-p-benzoquinone Reactions

The reactions of phenyl-p-benzoquinone are governed by complex mechanisms that can involve electron transfer, the formation of radical intermediates, or concerted pathways. The specific pathway is often influenced by the reactants, solvent, and presence of catalysts or light.

Electron Transfer Mechanisms in Synthesis

Electron transfer (ET) is a fundamental process in the chemistry of quinones, central to their synthesis and redox activity. The oxidation of phenols and hydroquinones to form benzoquinones is a prime example of a reaction driven by electron transfer. These transformations often occur via Proton-Coupled Electron Transfer (PCET), where both an electron and a proton are exchanged in a single kinetic step or in rapid succession acs.orgnih.govnih.gov.

PCET can proceed through several pathways:

Stepwise (ET-PT): An initial electron transfer is followed by a proton transfer.

Stepwise (PT-ET): An initial proton transfer is followed by an electron transfer.

Concerted: The electron and proton are transferred in a single elementary step nih.gov.

The oxidation of phenols to benzoquinones can be initiated by a Hydrogen Atom Transfer (HAT) step, which is mechanistically a concerted transfer of an electron and a proton, to form a phenoxyl radical nih.gov. The nature of the oxidant and the reaction environment dictates the precise mechanism. For instance, the oxidation of phenols by a (salen)ruthenium(VI) nitrido complex is proposed to be a four-electron process involving a two-electron transfer to form a Ru(IV) intermediate, followed by another intramolecular two-electron transfer acs.org.

Conversely, the reduction of p-benzoquinone derivatives can be activated by intermolecular interactions. The electron transfer reduction of p-benzoquinones by cobalt tetraphenylporphyrin (B126558) is significantly enhanced by regioselective hydrogen bond formation between the resulting semiquinone radical anion and a suitable hydrogen bond donor rsc.org. This demonstrates that weak intermolecular forces can play a crucial role in modulating the thermodynamics and kinetics of electron transfer events.

Radical Pathways in Phenyl-p-benzoquinone Chemistry

Reactions involving phenyl-p-benzoquinone frequently proceed through radical intermediates. The formation and reaction of these radicals are key to understanding many of its chemical transformations. Pulse radiolysis studies have shown that the reaction of radicals, such as methyl (˙CH₃) or phenyl (˙C₆H₅) radicals, with p-benzoquinone can follow a pathway of addition to the quinone ring, forming a substituted semiquinone radical. This adduct can then react with a second p-benzoquinone molecule in what is likely an electron transfer process researchgate.net.

A central intermediate in quinone radical chemistry is the semiquinone radical anion. This species can be formed by the reaction of p-benzoquinone with alkoxide ions in aprotic solvents, where the alkoxide adduct anion acts as the electron donor acs.org. The presence of radical intermediates in reactions of benzoquinone derivatives can be detected using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Studies on the reaction of substituted benzoquinones with thiols revealed EPR signals, with the intensity correlating to the reactivity of the quinone derivative, suggesting a radical-mediated binding mechanism may compete with Michael addition nih.gov.

The thermal decomposition of phenyl-p-benzoquinone also points to radical pathways. Flash-vacuum thermolysis of phenyl-p-benzoquinone yields products such as naphthalene (B1677914) and 2-hydroxydibenzofuran, the formation of which can be explained by the intramolecular trapping of radical intermediates rsc.org. Furthermore, the addition of thiols to quinones, which sometimes shows unusual regiochemistry, has been proposed to occur via a free radical chain mechanism initiated by the addition of a thiyl radical to the quinone ring unibo.it.

In bio-hybrid systems, phenyl-p-benzoquinone (PPBQ) has been shown to form redox complexes with chlorophyll (B73375) in both its ground and excited states. This interaction leads to the formation of a coupled radical pair (Pigment•+Quinone•−) through a charge-transfer reaction, which is crucial for photocurrent generation researchgate.net.

Reaction Kinetics and Thermodynamic Considerations

Understanding the kinetics and thermodynamics of reactions involving phenyl-p-benzoquinone is essential for controlling reaction outcomes and elucidating mechanisms. Kinetic studies provide information on reaction rates and the factors that influence them, while thermodynamics indicates the feasibility and position of equilibrium.

The kinetics of the reaction between N-phenyl-1,4-benzoquinone monoimine, an analogue of phenyl-p-benzoquinone, and thiophenol in chlorobenzene (B131634) have been studied in detail researchgate.netrcsi.science. The reaction proceeds through a complex mechanism with both chain and nonchain pathways. A key observation was the apparent reversibility of the chain reaction. By conducting experiments with a significant excess of thiophenol, the kinetic features could be simplified, allowing for the estimation of rate constants for the elementary steps of the chain reaction researchgate.netrcsi.science.

Table 2: Kinetic Data for the Reaction of N-phenyl-1,4-benzoquinone monoimine with Thiophenol This table presents estimated rate constants for elementary steps in the chain reaction between N-phenyl-1,4-benzoquinone monoimine (QI) and thiophenol (PhSH) in chlorobenzene at 343 K.

| Elementary Reaction Step | Description | Estimated Rate Constant (k) | Reference |

| PhS• + QI → Adduct• | Radical Addition | ~3 x 10⁷ L mol⁻¹ s⁻¹ | researchgate.net |

| Adduct• + PhSH → Products + PhS• | Hydrogen Abstraction | ~1.3 x 10⁴ L mol⁻¹ s⁻¹ | researchgate.net |

| 2 PhS• → PhSSPh | Radical Recombination | ~1 x 10⁹ L mol⁻¹ s⁻¹ | researchgate.net |

Thermodynamic considerations are also critical. The redox potential of quinones, which is a thermodynamic quantity, is directly linked to their biological activity and their ability to act as electron acceptors or donors scielo.br. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for calculating electrode potentials and reaction energy barriers. Such calculations help to rationalize reaction mechanisms; for example, by comparing the energy barriers of different potential pathways for the phototransformation of quinones in water, the most likely mechanism can be identified researchgate.net. Kinetic studies on the reduction of p-benzoquinone by NADH analogues have revealed general acid catalysis, with the reaction rate increasing at higher acid concentrations. This, along with significant kinetic isotope effects, provides strong evidence for a concerted mechanism involving the transfer of both a hydride and a proton in the rate-determining step nih.govacs.org.

Q & A

Basic: What are the key spectroscopic methods for determining the purity and electronic properties of phenyl-p-benzoquinone?

Answer:

Phenyl-p-benzoquinone (PPB) exhibits distinct electronic transitions in UV-Vis and near-infrared spectra. Key methods include:

- UV-Vis Spectroscopy : Assign π-π* and n-π* transitions (e.g., 1B₂g at 20,060 cm⁻¹ and 3Au at 18,940 cm⁻¹ in crystalline states) .

- Polarized Single-Crystal Spectroscopy : Resolves anisotropic electronic states at low temperatures (4.2 K) to distinguish overlapping transitions .

- Electron Paramagnetic Resonance (EPR) : Detects triplet states (e.g., 3B₂g at 18,620 cm⁻¹) in pure crystals .

Basic: How can researchers synthesize phenyl-p-benzoquinone with high reproducibility?

Answer:

PPB synthesis requires precise stoichiometric control:

Oxidation of Phenol Derivatives : Use catalytic oxidation (e.g., Ag₂O or Fe³⁺) in anhydrous conditions to avoid side reactions .

Crystallization : Recrystallize from ethanol/water mixtures to achieve >95% purity, verified by melting point (112°C) and HPLC .

Validation : Cross-check with CAS RN 363-03-1 and IUPAC name 2-phenylcyclohexa-2,5-diene-1,4-dione .

Advanced: How do conflicting spectroscopic data for phenyl-p-benzoquinone arise, and how can they be resolved?

Answer:

Discrepancies often stem from:

- Solvent Effects : Polar solvents shift n-π* transitions (e.g., vapor-phase π-π* at 41,330 cm⁻¹ vs. crystal-phase shifts) .

- Temperature-Dependent States : Low-temperature measurements (e.g., 4.2 K) reduce thermal broadening, clarifying overlapping peaks .

- Methodological Calibration : Standardize instrumentation (e.g., Clark-type electrodes for O₂ measurements in PSII studies) to align with published datasets .

Advanced: What experimental frameworks (e.g., PICOT, FINER) are suitable for designing studies on PPB’s role in photosynthesis?

Answer:

- PICOT Framework :

- Population : Plant models (e.g., Arabidopsis or pea thylakoids).

- Intervention : PPB treatment (e.g., 1 mM in PSII assays).

- Comparison : Controls (e.g., methyl viologen for oxidative stress).

- Outcome : Quantify Y(II) (photosynthetic efficiency) via chlorophyll fluorescence .

- Time : Steady-state measurements post-light stress (e.g., 30–60 mins) .

- FINER Criteria : Ensure feasibility (e.g., lab resources for O₂ electrode assays) and novelty (e.g., PPB’s antioxidant vs. pro-oxidant dual role) .

Basic: How is phenyl-p-benzoquinone used as an electron acceptor in photosynthetic studies?

Answer:

In PSII activity assays:

Isolate Thylakoid Membranes : Use pea or spinach extracts.

Reaction Setup : Add PPB (1 mM) to a mixture containing 50 mM NaOH (pH 6.5) and 25 µg chlorophyll.

Measure O₂ Evolution : Clark-type electrodes track PSII-dependent O₂ exchange, with PPB acting as a terminal acceptor .

Advanced: What methodological pitfalls arise when interpreting PPB’s effects on plant stress tolerance?

Answer:

- Dose-Dependent Effects : High PPB concentrations (>2 mM) may artifactually suppress Y(II) due to cytotoxicity; validate via dose-response curves .

- Contextual Variables : Light intensity and duration (e.g., 1,000 µmol photons·m⁻²·s⁻¹ for 30 mins) significantly alter outcomes .

- Data Normalization : Compare to baseline O₂ uptake in dark conditions (e.g., ± L-arginine in cyanobacterial assays) .

Basic: What are the ethical and safety considerations for handling phenyl-p-benzoquinone in lab settings?

Answer:

- Toxicity : Use PPE (gloves, goggles) due to potential irritancy (CAS 363-03-1).

- Waste Disposal : Neutralize acidic byproducts (e.g., from oxidation reactions) before disposal .

- Ethical Compliance : Document protocols for institutional review, especially in plant or microbial studies .

Advanced: How can computational methods (e.g., CNDO) resolve ambiguities in PPB’s electronic structure?

Answer:

- CNDO Calculations : Predict π-π* transition energies and compare with experimental UV-Vis data to validate assignments .

- Density Functional Theory (DFT) : Model substituent effects (e.g., methyl groups in derivatives) on redox potentials .

- Benchmarking : Cross-validate with crystallographic data (e.g., bond lengths in cyclohexadiene rings) .

Basic: What are the best practices for replicating PPB-related experiments from primary literature?

Answer:

- Protocol Standardization : Adopt exact buffer conditions (e.g., 50 mM NaOH, pH 6.5) and reagent sources .

- Data Archiving : Publish raw spectra and O₂ electrode traces in supplementary materials for peer validation .

- Equipment Calibration : Use certified reference materials (e.g., NIST-traceable standards) for spectroscopic instruments .

Advanced: How do scoping reviews enhance the design of PPB research in understudied applications (e.g., microbial systems)?

Answer:

- Literature Mapping : Use frameworks like PEO (Population: cyanobacteria; Exposure: PPB; Outcome: O₂ uptake) to identify gaps .

- Consultation Phase : Engage microbiologists to refine hypotheses (e.g., PPB’s role in L-amino acid oxidase pathways) .

- Systematic Synthesis : Compare PPB’s electron-accepting efficiency across species (e.g., Venturia fungi vs. Synechococcus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.